molecular formula C16H15N3O4 B11068233 6-methoxy-1-(5-nitro-2-furyl)-2,3,4,9-tetrahydro-1H-beta-carboline

6-methoxy-1-(5-nitro-2-furyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B11068233
M. Wt: 313.31 g/mol
InChI Key: XQXQYIIUQFRGRJ-UHFFFAOYSA-N
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Description

6-methoxy-1-(5-nitro-2-furyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a complex organic compound that belongs to the beta-carboline family. This compound is characterized by its unique structure, which includes a methoxy group, a nitro-furyl group, and a tetrahydro-beta-carboline core. Beta-carbolines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1-(5-nitro-2-furyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the beta-carboline core using a methylating agent such as methyl iodide.

    Attachment of the nitro-furyl group: This can be accomplished through a nucleophilic substitution reaction, where a nitro-furyl halide reacts with the beta-carboline core in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1-(5-nitro-2-furyl)-2,3,4,9-tetrahydro-1H-beta-carboline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group reduced to an amine.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

6-methoxy-1-(5-nitro-2-furyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and infections.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-1-(5-nitro-2-furyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, its nitro-furyl group can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with similar biological activities but lacks the nitro-furyl group.

    Harmaline: Similar to harmine but with additional methoxy groups, leading to different pharmacological properties.

    Norharmane: A simpler beta-carboline without the methoxy and nitro-furyl groups, used as a reference compound in studies.

Uniqueness

6-methoxy-1-(5-nitro-2-furyl)-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activities. The presence of the nitro-furyl group enhances its potential as an antimicrobial and anticancer agent, while the methoxy group influences its pharmacokinetic properties.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

6-methoxy-1-(5-nitrofuran-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C16H15N3O4/c1-22-9-2-3-12-11(8-9)10-6-7-17-16(15(10)18-12)13-4-5-14(23-13)19(20)21/h2-5,8,16-18H,6-7H2,1H3

InChI Key

XQXQYIIUQFRGRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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